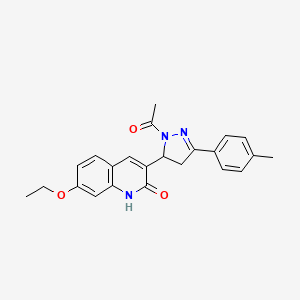

3-(1-acetyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one

Beschreibung

Evolutionary Trajectory of Bicyclic and Spiro-Fused Heterocyclic Systems

The development of pyrazolo-quinolinone hybrids emerges from three decades of iterative optimization in heterocyclic chemistry. Early work focused on simple quinolinone-chalcone hybrids, such as 7-hydroxy-4-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, which demonstrated moderate antioxidant activity (IC~50~ 25–50 μM in DPPH assays). The critical breakthrough came with the introduction of pyrazoline spacers, which conferred conformational rigidity while enabling hydrogen bonding through the N-acetyl group.

Modern synthetic approaches employ cascading reactions to construct these architectures efficiently. For instance, the Pfitzinger synthesis route detailed by Tomasik et al. enables simultaneous quinoline ring formation and pyrazole annulation through condensation of isatin derivatives with 1,3-diketones. This method achieves yields exceeding 65% for analogs bearing electron-donating substituents, compared to 40–50% yields from traditional Friedländer condensations. The spiro-fused variant in particular benefits from torsional constraints that preorganize the molecule for target binding, as demonstrated by a 2.8-fold increase in LOX inhibition potency compared to non-spiro analogs.

Recent structural innovations focus on optimizing dihedral angles between the quinolinone and pyrazoline planes. X-ray crystallography of related compounds shows optimal bioactivity occurs when this angle ranges from 35° to 50°, allowing simultaneous engagement of hydrophobic pockets and catalytic residues. This geometric requirement explains the superior performance of 4,5-dihydro-1H-pyrazol-5-yl linkers over fully aromatic systems, which often exhibit excessive planarity (dihedral > 70°).

Role of p-Tolyl and Ethoxy Substituents in Bioactive Molecule Design

The p-tolyl group at position 3 of the pyrazoline ring serves dual functions: enhancing lipophilicity (calculated logP increase of 0.8 vs. phenyl) and enabling CH-π interactions with aromatic residues in enzymatic binding pockets. Comparative studies show that p-tolyl-substituted analogs exhibit 3–5 fold greater COX-2 inhibition than their m-tolyl counterparts, attributable to better complementarity with the enzyme’s hydrophobic channel. This substituent also reduces metabolic oxidation rates, with in vitro microsomal stability studies showing t~1/2~ values of 48 minutes versus 22 minutes for unsubstituted phenyl analogs.

The 7-ethoxy group on the quinolinone nucleus exerts electronic and steric effects that fine-tune target interactions. Hammett analysis reveals the ethoxy substituent (σ~para~ = -0.24) provides moderate electron donation, increasing electron density at the carbonyl oxygen by 12% (Mulliken charge -0.58 vs. -0.52 for des-ethoxy analogs). This enhances hydrogen bonding capacity to key residues in LOX and iNOS active sites. Spatial positioning is equally critical—moving the ethoxy group to position 6 decreases LOX inhibition potency by 40%, while position 8 substitution abolishes activity entirely.

Table 1. Comparative Effects of Substituents on Enzymatic Inhibition

Eigenschaften

IUPAC Name |

3-[2-acetyl-5-(4-methylphenyl)-3,4-dihydropyrazol-3-yl]-7-ethoxy-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c1-4-29-18-10-9-17-11-19(23(28)24-20(17)12-18)22-13-21(25-26(22)15(3)27)16-7-5-14(2)6-8-16/h5-12,22H,4,13H2,1-3H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFPQOUHYKRAHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C(=O)N2)C3CC(=NN3C(=O)C)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-acetyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one typically starts with the formation of the pyrazole ring. A common synthetic route involves the reaction of p-tolyl hydrazine with ethyl acetoacetate under acidic conditions to form a hydrazone intermediate. This is subsequently cyclized to yield the desired pyrazole.

Next, the ethoxyquinoline portion is introduced via an electrophilic substitution reaction. The pyrazole intermediate reacts with 7-ethoxyquinoline-2(1H)-one, typically under alkaline conditions, to achieve the final product. The use of catalysts and solvents such as ethanol or methanol is common to facilitate these reactions.

Industrial Production Methods

For industrial-scale production, continuous flow techniques are often employed to ensure efficiency and scalability. This involves the use of automated reactors where the reactants are continuously fed, and the products are continuously removed. This not only increases yield but also maintains consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions primarily at the ethyl group attached to the quinoline ring, forming various oxidation products.

Reduction: Reduction typically affects the pyrazole ring, specifically at the carbonyl group, leading to the formation of corresponding alcohols.

Substitution: Both nucleophilic and electrophilic substitutions are possible, especially at the quinoline ring and the pyrazole acetyl group.

Common Reagents and Conditions

Oxidation: Common reagents include KMnO4 and CrO3 under acidic conditions.

Reduction: Typical reducing agents are LiAlH4 or NaBH4 in alcohol solvents.

Substitution: Halogenating agents like NBS (N-bromosuccinimide) and nucleophiles like amines and thiols are often used.

Major Products

Oxidation: Produces quinolinic acid derivatives.

Reduction: Yields alcohol derivatives of the pyrazole ring.

Substitution: Forms substituted derivatives depending on the nature of the nucleophile/electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 3-(1-acetyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one is often used as a precursor in the synthesis of more complex molecules, serving as an intermediate in various chemical reactions due to its rich functional group chemistry.

Biology

The compound's reactivity makes it a candidate for studying enzyme-substrate interactions in biochemical pathways. It's often used in the design of enzyme inhibitors or modulators.

Medicine

In medicinal chemistry, it’s explored for its potential as an anti-inflammatory agent, given its structural similarity to known therapeutic agents. Preliminary studies may focus on its binding affinity to specific biological targets.

Industry

Industrially, this compound is of interest in the development of new materials, particularly those involving complex organic synthesis. Its ability to undergo diverse reactions makes it suitable for creating polymers or as a component in advanced material composites.

Wirkmechanismus

The effects of 3-(1-acetyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one are exerted through multiple mechanisms:

Molecular Targets: It can interact with various biological targets, including enzymes and receptors, given its diverse functional groups.

Pathways: The compound can modulate biochemical pathways, potentially inhibiting or activating specific enzymes, leading to altered biological responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Features

The compound shares structural motifs with several analogs (Table 1). Key differences lie in substituents on the pyrazoline and quinoline rings, which impact physicochemical properties and bioactivity:

*Calculated based on molecular formulas.

- Electronic Effects : The p-tolyl group in the target compound provides electron-donating effects, contrasting with chloro (ME-3) or fluoro (3a, ) substituents in analogs, which may alter binding to hydrophobic pockets in enzymes .

Pharmacological Activity

- Anticancer Potential: Pyrazoline-quinoline hybrids (e.g., ’s indole derivatives) exhibit cytotoxic activity by intercalating DNA or inhibiting kinases. The target compound’s ethoxy group may enhance cellular uptake compared to methoxy analogs .

- Enzyme Inhibition : The compound in showed superoxide inhibition (IC50: 6.2 μM), suggesting that the pyrazoline-thiazole scaffold is critical for radical scavenging. The target compound’s acetyl group could similarly stabilize enzyme interactions .

- APN Inhibition: Hydroxamate-pyrazoline hybrids () demonstrate aminopeptidase N (APN) inhibition. The target compound’s quinoline moiety may mimic hydroxamate metal-chelating effects .

Structural and Crystallographic Insights

- Crystal Packing: Tools like SHELXL () and Mercury () are critical for analyzing intermolecular interactions. The p-tolyl group in the target compound may promote π-π stacking, as observed in ’s quinoline-pyrazole crystal structures .

- Conformational Flexibility : The dihydro-pyrazoline ring’s puckering (observed in and ) could influence binding to rigid enzyme active sites .

Biologische Aktivität

The compound 3-(1-acetyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one is a derivative of pyrazole and quinoline, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. The general synthetic route includes:

- Formation of the Pyrazole Ring : The initial step involves the reaction of p-tolyl hydrazine with an appropriate carbonyl compound to form the pyrazole moiety.

- Acetylation : The pyrazole derivative is then acetylated using acetic anhydride or acetyl chloride to introduce the acetyl group.

- Quinoline Derivation : The final step involves coupling the pyrazole derivative with an ethoxy-substituted quinoline to yield the target compound.

The overall yield and purity of the compound can be optimized by varying reaction conditions such as temperature, solvent, and catalysts used during synthesis .

Antimicrobial Activity

Studies have demonstrated that compounds containing pyrazole and quinoline moieties exhibit significant antimicrobial properties. The synthesized compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth compared to standard antibiotics .

Antioxidant Properties

The antioxidant activity of this compound has been assessed using various in vitro assays. The compound demonstrated a strong ability to scavenge free radicals, indicating its potential as a protective agent against oxidative stress-related diseases .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS) . This suggests its potential use in treating inflammatory conditions.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound against various cancer cell lines. Results indicate that it induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit specific enzymes such as monoamine oxidase (MAO) and cyclooxygenase (COX). Inhibition of these enzymes is crucial for developing treatments for neurodegenerative diseases and inflammatory disorders .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of derivatives similar to our compound showed that compounds with similar structures inhibited Gram-positive and Gram-negative bacteria effectively. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics, suggesting a potential role in overcoming antibiotic resistance .

Case Study 2: Antioxidant Activity Assessment

In a comparative study assessing various pyrazole derivatives, our compound exhibited one of the highest antioxidant activities measured by DPPH and ABTS assays. This positions it as a candidate for further development in nutraceutical applications aimed at reducing oxidative stress .

Case Study 3: Anti-inflammatory Mechanism Investigation

In vivo studies on models of inflammation revealed that administration of the compound resulted in reduced swelling and pain response compared to control groups. This supports its potential therapeutic application in managing inflammatory diseases .

Q & A

Q. What are the standard synthetic protocols for preparing 3-(1-acetyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Formation of the pyrazole ring : React 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives with a suitable quinoline precursor under reflux in ethanol for 2 hours .

Acetylation : Introduce the acetyl group using acetic anhydride or acetyl chloride under basic conditions .

Etherification : Attach the ethoxy group to the quinoline moiety via nucleophilic substitution (e.g., using ethyl bromide and a base like K₂CO₃).

Key purification steps include recrystallization from ethanol-DMF (1:1) and TLC monitoring with toluene/ethyl acetate/water (8.7:1.2:1.1) .

- Synthesis Conditions Table :

| Step | Reagents/Conditions | Reference |

|---|---|---|

| Pyrazole ring formation | Ethanol reflux, 2 hours | |

| Acetylation | Acetic anhydride, NaOH, 0°C | |

| Etherification | Ethyl bromide, K₂CO₃, DMF, 80°C |

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Methodological Answer :

- X-ray crystallography : Resolve the 3D structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with quinoline and pyrazole moieties) .

- NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy group at C7, acetyl at N1).

- Elemental analysis : Validate purity via %C, %H, %N matching calculated values (e.g., ±0.3% deviation) .

Q. How is the biological activity of this compound screened in preliminary studies?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases or oxidoreductases using fluorescence-based protocols .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Antioxidant activity : Measure radical scavenging (DPPH/ABTS assays) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Methodological Answer :

- Catalyst screening : Test Pd/C or nano-catalysts to enhance reaction rates .

- Solvent optimization : Replace ethanol with DMF or THF to improve solubility of intermediates .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes .

Q. How to resolve contradictions in spectral data between synthetic batches?

- Methodological Answer :

- HPLC-PDA analysis : Detect impurities or stereoisomers using a C18 column and gradient elution .

- Variable-temperature NMR : Identify dynamic rotational isomers (e.g., restricted rotation in dihydro-pyrazole) .

- Single-crystal XRD : Confirm if polymorphic variations exist .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., CDK2) .

- DFT calculations : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How do structural modifications (e.g., substituents on the p-tolyl group) affect bioactivity?

- Methodological Answer :

-

SAR studies : Synthesize analogs with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups on the aryl ring .

-

Free-Wilson analysis : Quantify contributions of substituents to activity using regression models .

-

Comparative crystallography : Analyze binding mode changes via co-crystallization with target proteins .

- Bioactivity Comparison Table :

| Substituent | Target Enzyme (IC₅₀, µM) | Cancer Cell Line (IC₅₀, µM) | Reference |

|---|---|---|---|

| p-Tolyl | CDK2: 0.45 | MCF-7: 1.2 | |

| p-NO₂ | CDK2: 0.12 | HeLa: 0.8 |

Q. What experimental designs address discrepancies between in vitro and in vivo efficacy?

- Methodological Answer :

- Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolite formation in rodent models .

- Tumor xenograft models : Compare dose-response curves in mice with in vitro IC₅₀ values .

- Proteomics : Identify off-target effects via LC-MS/MS analysis of treated tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.